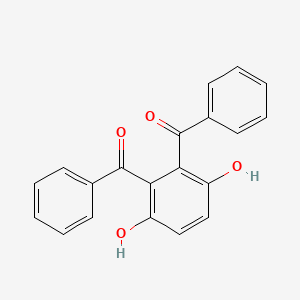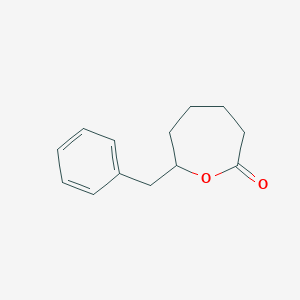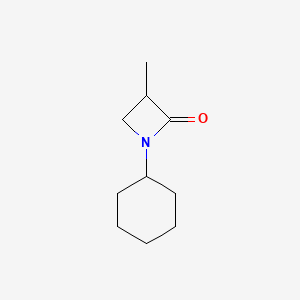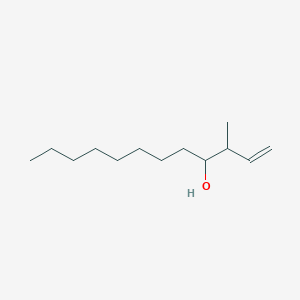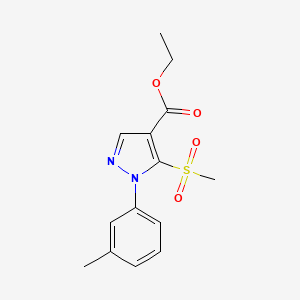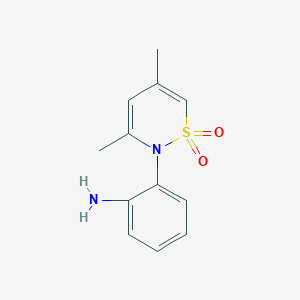
2-(2-Aminophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
准备方法
The synthesis of 2-(2-Aminophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under specific conditions. One common method involves the use of O2, K2CO3, and DMF solvent at 80°C with stirring for 18 hours, yielding good to excellent results . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
2-(2-Aminophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of the amino group. Common reagents and conditions used in these reactions include hydroxylamine for oxime formation and hydrazine for hydrazone formation. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(2-Aminophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: This compound is being investigated for its antimicrobial and antioxidant properties.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
作用机制
The mechanism of action of 2-(2-Aminophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
2-(2-Aminophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione can be compared with other similar compounds such as benzoxazoles and benzimidazoles. These compounds share structural similarities but differ in their chemical properties and applications. For example:
Benzoxazoles: Known for their antimicrobial and anticancer properties.
Benzimidazoles: Widely used in medicinal chemistry for their broad spectrum of biological activities. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
属性
CAS 编号 |
123453-07-6 |
|---|---|
分子式 |
C12H14N2O2S |
分子量 |
250.32 g/mol |
IUPAC 名称 |
2-(3,5-dimethyl-1,1-dioxothiazin-2-yl)aniline |
InChI |
InChI=1S/C12H14N2O2S/c1-9-7-10(2)14(17(15,16)8-9)12-6-4-3-5-11(12)13/h3-8H,13H2,1-2H3 |
InChI 键 |
SDQCHBBHNSJJQR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CS(=O)(=O)N1C2=CC=CC=C2N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate](/img/structure/B14300780.png)
![3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid](/img/structure/B14300782.png)

![1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14300790.png)
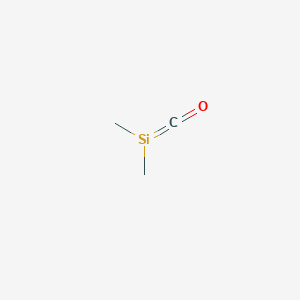
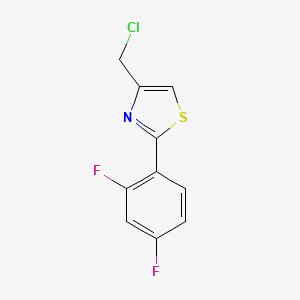
![4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL](/img/structure/B14300809.png)
